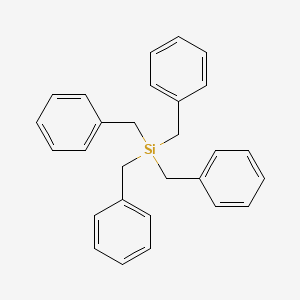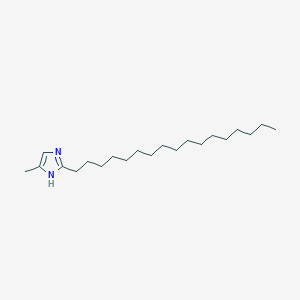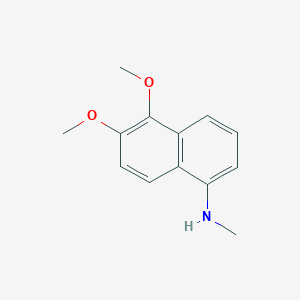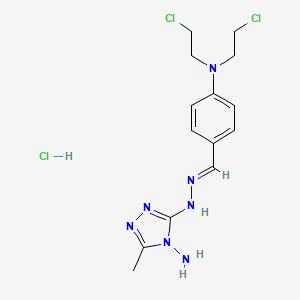
1,2,6,7,8,8a-Hexahydro-1-(3-(dimethylamino)propyl)benz(cd)indole dihydrochloride hydrate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,2,6,7,8,8a-Hexahydro-1-(3-(dimethylamino)propyl)benz(cd)indole dihydrochloride hydrate is a complex organic compound with significant applications in various scientific fields. This compound is known for its unique chemical structure and properties, making it a subject of interest in research and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,2,6,7,8,8a-Hexahydro-1-(3-(dimethylamino)propyl)benz(cd)indole dihydrochloride hydrate involves multiple steps, starting from basic organic compounds. The process typically includes:
Formation of the Indole Ring: This step involves the cyclization of appropriate precursors under controlled conditions to form the indole ring.
Introduction of the Dimethylamino Group: The dimethylamino group is introduced through a substitution reaction, often using dimethylamine as the reagent.
Hydrogenation: The compound undergoes hydrogenation to achieve the hexahydro form.
Formation of the Dihydrochloride Hydrate: The final step involves the addition of hydrochloric acid to form the dihydrochloride salt, followed by hydration.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often involving continuous flow reactors and automated systems to ensure consistent quality and purity.
Análisis De Reacciones Químicas
Types of Reactions
1,2,6,7,8,8a-Hexahydro-1-(3-(dimethylamino)propyl)benz(cd)indole dihydrochloride hydrate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, particularly at the dimethylamino group, using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of fully reduced amines.
Substitution: Formation of substituted indole derivatives.
Aplicaciones Científicas De Investigación
1,2,6,7,8,8a-Hexahydro-1-(3-(dimethylamino)propyl)benz(cd)indole dihydrochloride hydrate has diverse applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules.
Biology: Studied for its potential effects on biological systems, including enzyme interactions and receptor binding.
Medicine: Investigated for its potential therapeutic properties, including its role as a pharmacological agent.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 1,2,6,7,8,8a-Hexahydro-1-(3-(dimethylamino)propyl)benz(cd)indole dihydrochloride hydrate involves its interaction with specific molecular targets. The compound binds to receptors or enzymes, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
- 2-Naphthalenemethanol, 1,2,3,4,4a,5,6,7-octahydro-α,α,4a,8-tetramethyl-
- 3-Isopropyl-6,8a-dimethyl-1,2,4,5,8,8a-hexahydroazulene
Uniqueness
1,2,6,7,8,8a-Hexahydro-1-(3-(dimethylamino)propyl)benz(cd)indole dihydrochloride hydrate is unique due to its specific structural features and the presence of the dimethylamino group, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specialized applications in research and industry.
Propiedades
Número CAS |
20904-12-5 |
|---|---|
Fórmula molecular |
C16H26Cl2N2 |
Peso molecular |
317.3 g/mol |
Nombre IUPAC |
3-(6,7,8,8a-tetrahydro-2H-benzo[cd]indol-1-yl)-N,N-dimethylpropan-1-amine;dihydrochloride |
InChI |
InChI=1S/C16H24N2.2ClH/c1-17(2)10-5-11-18-12-14-8-3-6-13-7-4-9-15(18)16(13)14;;/h3,6,8,15H,4-5,7,9-12H2,1-2H3;2*1H |
Clave InChI |
CYOXEJJTXRBODX-UHFFFAOYSA-N |
SMILES canónico |
CN(C)CCCN1CC2=CC=CC3=C2C1CCC3.Cl.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![Diazene, (4-methoxyphenyl)[phenyl(phenylhydrazono)methyl]-](/img/structure/B14699311.png)






![1,1',1'',1'''-[(5,5,6,6,7,7,8,8,9,9,10,10,11,11,11-Pentadecafluoroundecane-1,3-diyl)diphosphoryl]tetraaziridine](/img/structure/B14699348.png)

